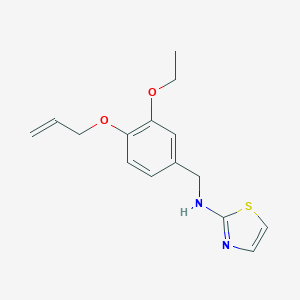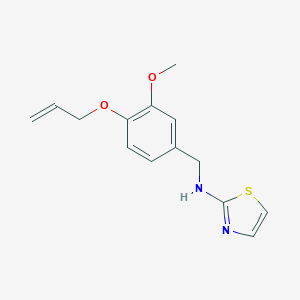
4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide involves the inhibition of specific enzymes involved in cell proliferation. It binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the inhibition of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has significant biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to a decrease in cell growth and division. Additionally, it has been used as a fluorescent probe for imaging biological systems due to its unique fluorescence properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide in lab experiments is its ability to inhibit specific enzymes involved in cancer cell proliferation. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity to cells, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide. One potential direction is the development of more potent analogs of this compound for use in cancer research. Additionally, further studies are needed to determine the full range of biological effects of this compound, including its potential use in other research applications such as enzyme inhibition studies and fluorescence imaging. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Conclusion
In conclusion, 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is a valuable tool for scientific research due to its potential use in cancer research, enzyme inhibition studies, and fluorescence imaging. Its mechanism of action involves the inhibition of specific enzymes involved in cell proliferation, leading to a decrease in cell growth and division. While there are some limitations to its use in lab experiments, further research is needed to determine its full range of biological effects and potential use in clinical settings.
Synthesemethoden
The synthesis of 4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide involves the reaction of 6-chloro-2-phenylbenzotriazole with 4-bromoaniline in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has been studied for its potential use in various research applications, including cancer research, enzyme inhibition studies, and fluorescence imaging. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, it has been used as a fluorescent probe for imaging biological systems due to its unique fluorescence properties.
Eigenschaften
Molekularformel |
C19H12BrClN4O |
|---|---|
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
4-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-8-6-12(7-9-13)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)14-4-2-1-3-5-14/h1-11H,(H,22,26) |
InChI-Schlüssel |
VPHMWENLYIGZLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283451.png)
![4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B283452.png)
![4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)



![N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine](/img/structure/B283459.png)
![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)


![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
![3-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid](/img/structure/B283473.png)
![3-{[3-Methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}benzoic acid](/img/structure/B283476.png)